1-[4-(Benzyloxy)phenyl]cyclopropan-1-amine
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Overview
Description
1-[4-(Benzyloxy)phenyl]cyclopropan-1-amine is an organic compound with a molecular weight of 239.31 g/mol. It is known for its unique blend of reactivity and selectivity, making it a valuable asset in various research and development endeavors . The compound is characterized by a cyclopropane ring attached to a benzyloxyphenyl group, which imparts distinct chemical properties.
Preparation Methods
The synthesis of 1-[4-(Benzyloxy)phenyl]cyclopropan-1-amine typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of a suitable alkene with a diazo compound in the presence of a catalyst.
Benzyloxyphenyl Group Introduction: The benzyloxyphenyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of a benzyloxyphenyl halide with a suitable nucleophile, such as an amine.
Final Assembly: The final step involves the coupling of the cyclopropane ring with the benzyloxyphenyl group to form the desired compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
1-[4-(Benzyloxy)phenyl]cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-(Benzyloxy)phenyl]cyclopropan-1-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and other biological processes.
Medicine: The compound is explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(Benzyloxy)phenyl]cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the cyclopropane ring provides structural rigidity. These interactions can influence the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
1-[4-(Benzyloxy)phenyl]cyclopropan-1-amine can be compared with other similar compounds, such as:
1-[3-(Benzyloxy)phenyl]cyclopropan-1-amine: This compound has a similar structure but with the benzyloxy group positioned at the meta position, leading to different chemical properties and reactivity.
1-(4-Chlorophenyl)cyclopropan-1-amine: The presence of a chloro group instead of a benzyloxy group results in different electronic effects and reactivity patterns.
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and selectivity compared to its analogs.
Properties
Molecular Formula |
C16H17NO |
---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
1-(4-phenylmethoxyphenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C16H17NO/c17-16(10-11-16)14-6-8-15(9-7-14)18-12-13-4-2-1-3-5-13/h1-9H,10-12,17H2 |
InChI Key |
JVTJGVRWCIELLU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)OCC3=CC=CC=C3)N |
Origin of Product |
United States |
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